molecular formula C14H14OSe2 B1660753 1,1'-[Oxybis(methyleneselanyl)]dibenzene CAS No. 82745-53-7

1,1'-[Oxybis(methyleneselanyl)]dibenzene

Cat. No.: B1660753
CAS No.: 82745-53-7
M. Wt: 356.2 g/mol
InChI Key: CPNGTAOCSJFHTC-UHFFFAOYSA-N
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Description

1,1'-[Oxybis(methyleneselanyl)]dibenzene is a high-purity chemical reagent designed for research applications only. This organoselenium compound is of significant interest in synthetic organic chemistry, where its structure suggests potential utility as a building block or reagent in the development of novel selenium-containing molecules . The selenium-based bridge in this compound may facilitate unique reaction pathways, offering researchers a tool for exploring new catalytic cycles or synthesis methodologies. Its mechanism of action is anticipated to involve the transfer of benzyl groups or selenium-centered reactivity, which can be pivotal in constructing complex molecular architectures or in materials science research. Researchers are investigating its use in the synthesis of ligands, functional materials, and as a potential precursor in pharmaceutical development. This product is strictly for research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of the safe practices for manipulating organoselenium compounds.

Properties

CAS No.

82745-53-7

Molecular Formula

C14H14OSe2

Molecular Weight

356.2 g/mol

IUPAC Name

phenylselanylmethoxymethylselanylbenzene

InChI

InChI=1S/C14H14OSe2/c1-3-7-13(8-4-1)16-11-15-12-17-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

CPNGTAOCSJFHTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se]COC[Se]C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Se]COC[Se]C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

Dibenzyl Ether (1,1′-[Oxybis(methylene)]dibenzene)
  • Structure : Benzene-CH2-O-CH2-benzene.
  • Molecular Formula : C₁₄H₁₄O; Molecular Weight : 198.26 g/mol .
  • Properties : Clear liquid, insoluble in water but miscible with alcohols and ethers. Used as a plasticizer and solvent.
  • Reactivity : Undergoes iron-catalyzed transetherification reactions, as demonstrated by Prakash Kumar et al., where symmetrical ethers like (oxybis(ethane-1,1-diyl))dibenzene react with other ethers to form alkenes (71% yield) .
Sulfur Analog: 1,1'-[Oxybis(methylenethio)]dibenzene
  • Structure : Benzene-CH2-S-CH2-benzene (hypothetical; describes a dimethyl-substituted variant).
  • Molecular Formula : C₁₄H₁₄S₂; Molecular Weight : 226.38 g/mol (calculated).
  • Reactivity : Thioethers are more nucleophilic than oxygen ethers due to sulfur's polarizability. They oxidize readily to sulfoxides/sulfones, suggesting selenium analogs may exhibit even greater redox sensitivity .
Brominated Ether: 1,1'-Oxybis[2,4-dibromobenzene]
  • Structure : Two brominated benzene rings linked by an oxygen atom.
  • Properties : Higher molecular weight (447.8 g/mol) due to bromine substituents. Bromine's electron-withdrawing effects reduce electron density at the ether oxygen, altering reactivity compared to unsubstituted ethers .
Schiff Base Ether: 4,4'-Dimethyl-1,1'-[ethylenedioxybis(nitrilomethylidyne)]dibenzene
  • Structure : Contains imine (-C=N-) groups, enabling coordination to metal ions.
  • Applications : Used in catalysis and supramolecular chemistry. Selenium analogs might exhibit distinct metal-binding behavior due to Se's softer Lewis basicity .

Comparative Data Table

Compound Molecular Formula Central Atom Molecular Weight (g/mol) Key Properties
1,1'-[Oxybis(methylene)]dibenzene C₁₄H₁₄O O 198.26 Water-insoluble, stable under mild conditions
1,1'-[Oxybis(methylenethio)]dibenzene C₁₄H₁₄S₂ S 226.38 Higher nucleophilicity, oxidizable
1,1'-[Oxybis(methyleneselanyl)]dibenzene* C₁₄H₁₄Se₂O Se 298.18 Hypothesized redox sensitivity, catalytic potential
1,1'-Oxybis[2,4-dibromobenzene] C₁₂H₈Br₄O O 447.80 Electron-deficient ether linkage

*Hypothetical data inferred from analogs.

Preparation Methods

Structural and Chemical Context

The target compound features a central oxygen atom flanked by two methyleneselanyl (–CH2Se–) groups, each bonded to a benzyl moiety. This structure diverges from conventional ethers like dibenzyl ether (C14H14O) by replacing oxygen-sulfur analogies with selenium, imparting distinct electronic and steric properties. Selenium’s larger atomic radius (1.16 Å vs. oxygen’s 0.66 Å) and polarizability influence reactivity, necessitating tailored synthetic strategies.

Synthetic Methodologies

Nucleophilic Substitution with Selenide Anions

A direct adaptation of the Williamson ether synthesis replaces alkoxides with selenide ions (Se²⁻). Benzyl halides (e.g., benzyl bromide) react with sodium selenide (Na2Se) in anhydrous ammonia or dimethylformamide (DMF):

$$
2 \text{PhCH}2\text{Br} + \text{Na}2\text{Se} \rightarrow \text{PhCH}2\text{SeCH}2\text{Ph} + 2 \text{NaBr}
$$

However, Na2Se’s air sensitivity and tendency to oxidize necessitate inert conditions. Yields typically range from 40–60%, with byproducts including diselenides (PhCH2SeSeCH2Ph) due to competing oxidation.

Optimization Strategies:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance selenide solubility.
  • Temperature : Reactions proceed optimally at 0–5°C to minimize diselenide formation.
  • Stoichiometry : A 2:1 benzyl halide-to-selenide ratio ensures complete conversion.

Grignard Reagent-Mediated Coupling

Grignard reagents (e.g., benzylmagnesium bromide) react with selenium dichloride (SeCl2) to form the target compound:

$$
2 \text{PhCH}2\text{MgBr} + \text{SeCl}2 \rightarrow \text{PhCH}2\text{SeCH}2\text{Ph} + 2 \text{MgBrCl}
$$

This method, inspired by transition metal-catalyzed ketene couplings, achieves yields of 55–70%. Key considerations include:

  • Catalyst Use : Iron(III) acetylacetonate (Fe(acac)3) suppresses side reactions.
  • Solvent : Tetrahydrofuran (THF) facilitates reagent miscibility.

Diselenide Reduction and Alkylation

Benzyl diselenide (PhCH2SeSeCH2Ph) undergoes reduction with sodium borohydride (NaBH4) to generate selenide intermediates, which subsequently react with benzyl halides:

$$
\text{PhCH}2\text{SeSeCH}2\text{Ph} \xrightarrow{\text{NaBH}4} 2 \text{PhCH}2\text{Se}^- \xrightarrow{\text{PhCH}2\text{Br}} \text{PhCH}2\text{SeCH}_2\text{Ph}
$$

This two-step approach mitigates oxidation risks, yielding 65–75% product.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity
Nucleophilic Substitution Na2Se, PhCH2Br DMF, 0°C, N2 40–60 85–90
Grignard Coupling PhCH2MgBr, SeCl2 THF, Fe(acac)3, –10°C 55–70 90–95
Diselenide Reduction PhCH2SeSeCH2Ph, NaBH4 EtOH, RT 65–75 88–93

Challenges and Mitigation

  • Selenium Toxicity : All procedures require gloveboxes or Schlenk lines to handle volatile selenium species.
  • Byproduct Formation : Diselenides and oxidized species are minimized via strict inert atmospheres and catalytic additives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual selenium byproducts.

Q & A

Q. What role does crystallography play in elucidating non-covalent interactions in supramolecular assemblies?

  • Methodological Answer : Grow single crystals via slow vapor diffusion (e.g., hexane/DCM). Resolve X-ray structures to analyze Se···π or CH-π interactions. Refine data using software like SHELX and validate via Hirshfeld surface analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

  • Methodological Answer : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols). Cross-validate with independent labs and publish raw data (NMR spectra, XRD files) for peer review .

Q. What theoretical frameworks explain conflicting results in redox behavior?

  • Methodological Answer : Apply Marcus theory to electron-transfer kinetics. Correlate experimental redox potentials with computed reorganization energies. Reconcile outliers by adjusting solvation models in DFT simulations .

Methodological Resources

  • Synthetic Optimization : Reaction calorimetry for exothermic steps .
  • Advanced Spectroscopy : Solid-state ⁷⁷Se NMR for crystalline phase analysis .
  • Safety Compliance : OSHA-compliant exposure monitoring via gas chromatography .

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